molecular formula C16H20N2O2 B2992441 1-(2-Cyclopentylacetyl)indoline-2-carboxamide CAS No. 1103513-77-4

1-(2-Cyclopentylacetyl)indoline-2-carboxamide

Cat. No. B2992441
CAS RN: 1103513-77-4
M. Wt: 272.348
InChI Key: LQUCNJQQUYKQEL-UHFFFAOYSA-N
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Description

Indole derivatives, such as “1-(2-Cyclopentylacetyl)indoline-2-carboxamide”, have been the focus of many researchers in the study of pharmaceutical compounds for many years . These compounds have shown promising antiproliferative activity .


Synthesis Analysis

A small set of indole-based derivatives was designed and synthesized . The synthetic strategies of indole 2 and 3-carboxamides as strong enzyme inhibitors have been reviewed .


Molecular Structure Analysis

The molecular structure of “1-(2-Cyclopentylacetyl)indoline-2-carboxamide” is based on the indole scaffold, which is a benzene ring fused to a pyrrole ring . The indole molecule has seven positions to accommodate different substitutions .


Chemical Reactions Analysis

Indole syntheses almost universally involve annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality .

Future Directions

The omnipresent threat of tuberculosis (TB) and the scant treatment options thereof necessitate the development of new antitubercular agents, preferably working via a novel mechanism of action distinct from the current drugs . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

1-(2-cyclopentylacetyl)-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c17-16(20)14-10-12-7-3-4-8-13(12)18(14)15(19)9-11-5-1-2-6-11/h3-4,7-8,11,14H,1-2,5-6,9-10H2,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUCNJQQUYKQEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2C(CC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Cyclopentylacetyl)indoline-2-carboxamide

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